molecular formula C20H13BrO B14148344 (4-bromophenyl)(9H-fluoren-2-yl)methanone CAS No. 4742-36-3

(4-bromophenyl)(9H-fluoren-2-yl)methanone

Cat. No.: B14148344
CAS No.: 4742-36-3
M. Wt: 349.2 g/mol
InChI Key: GVNHOJQTVWBORS-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(9H-fluoren-2-yl)methanone is an organic compound with the molecular formula C20H13BrO It is characterized by the presence of a bromophenyl group and a fluorenyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromophenyl)(9H-fluoren-2-yl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 2-fluorenylmagnesium bromide in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The crude product is purified by recrystallization or column chromatography to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(9H-fluoren-2-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The fluorenyl group can be oxidized to form fluorenone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

Major Products

    Substitution: Substituted this compound derivatives.

    Reduction: (4-Bromophenyl)(9H-fluoren-2-yl)methanol.

    Oxidation: Fluorenone derivatives.

Scientific Research Applications

(4-Bromophenyl)(9H-fluoren-2-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-bromophenyl)(9H-fluoren-2-yl)methanone involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the fluorenyl group can enhance the compound’s stability and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (4-Bromophenyl)phenylmethanone: Similar structure but lacks the fluorenyl group.

    (4-Chlorophenyl)(9H-fluoren-2-yl)methanone: Similar structure with a chlorine atom instead of bromine.

    (4-Methylphenyl)(9H-fluoren-2-yl)methanone: Similar structure with a methyl group instead of bromine.

Uniqueness

(4-Bromophenyl)(9H-fluoren-2-yl)methanone is unique due to the presence of both bromophenyl and fluorenyl groups, which confer distinct chemical and physical properties. The bromine atom enhances the compound’s reactivity in substitution reactions, while the fluorenyl group provides rigidity and stability, making it suitable for various applications in research and industry .

Properties

CAS No.

4742-36-3

Molecular Formula

C20H13BrO

Molecular Weight

349.2 g/mol

IUPAC Name

(4-bromophenyl)-(9H-fluoren-2-yl)methanone

InChI

InChI=1S/C20H13BrO/c21-17-8-5-13(6-9-17)20(22)15-7-10-19-16(12-15)11-14-3-1-2-4-18(14)19/h1-10,12H,11H2

InChI Key

GVNHOJQTVWBORS-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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